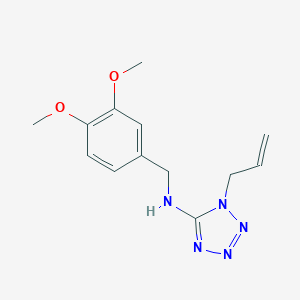![molecular formula C11H16N6S B499704 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE](/img/structure/B499704.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a pyridine ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a thioether-tetrazole compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-methyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thioether linkage.
Pyridin-3-ylmethylamine: Contains the pyridine ring and amine group.
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(PYRIDIN-3-YL)METHYL]AMINE is unique due to the combination of the tetrazole ring, thioether linkage, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C11H16N6S |
|---|---|
分子量 |
264.35g/mol |
IUPAC名 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-(pyridin-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H16N6S/c1-17-11(14-15-16-17)18-7-3-6-13-9-10-4-2-5-12-8-10/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChIキー |
VDDMWUCSEXHYKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CN=CC=C2 |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-chloro-4-[(4-methoxybenzyl)amino]phenyl}-2-furamide](/img/structure/B499622.png)
![1-[2-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499624.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499625.png)
![N-[4-(methylsulfanyl)benzyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499627.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499628.png)
SULFANYL]PROPYL})AMINE](/img/structure/B499629.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)benzyl]propan-1-amine](/img/structure/B499630.png)
![({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B499631.png)
![N-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499634.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499636.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499639.png)
![N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499640.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(thiophen-2-ylmethoxy)benzyl]ethanamine](/img/structure/B499641.png)

